Dehydro Felodipine Hydrochloride is a chemical compound that serves as the primary metabolite of Felodipine, an antihypertensive medication belonging to the dihydropyridine class of calcium channel blockers. Its chemical formula is , and it is characterized by a molecular weight of 382.24 g/mol. Dehydro Felodipine is notable for its role in the pharmacokinetics of Felodipine, particularly in terms of its bioavailability and metabolic pathways. The compound has been studied for its potential therapeutic effects and interactions within biological systems .
The biological activity of Dehydro Felodipine is closely linked to its parent compound, Felodipine. It exhibits calcium channel blocking properties, which contribute to its antihypertensive effects. Research indicates that Dehydro Felodipine may have a lower potency compared to Felodipine itself but still retains significant cardiovascular effects. Its action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .
Dehydro Felodipine can be synthesized through various methods, primarily involving the metabolic conversion of Felodipine itself. The process typically includes:
Laboratory synthesis methods may also involve specific reaction conditions tailored to optimize yield and purity .
Interaction studies involving Dehydro Felodipine have highlighted its role in the pharmacokinetic profile of Felodipine. Notably, it has been found that co-administration with other drugs can alter the metabolism and efficacy of both Dehydro Felodipine and its parent compound. For instance:
Dehydro Felodipine shares structural similarities with several other calcium channel blockers and dihydropyridine derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Nifedipine | First-generation dihydropyridine; rapid onset of action | |
Amlodipine | Long half-life; dual action on vascular smooth muscle | |
Nicardipine | Unique for its vasodilatory effects without reflex tachycardia | |
Isradipine | Selective for peripheral vasculature |